(4-Chloro-phenylamino)-phenyl-acetic acid
Overview
Description
“(4-Chloro-phenylamino)-phenyl-acetic acid” is a biochemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a reaction involving 2-Bromo-2-phenylacetic acid and 4-Chloroaniline . Another method involves a solution of the compound in dry THF (20 mL), which is added with DCC, HOBt, and 3®-quinuclidinol. The resulting mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H12ClNO2 . Unfortunately, the specific details of the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 148.61°C, a boiling point of approximately 456.0°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.66 .Safety and Hazards
The safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced and nothing should be given by mouth to an unconscious person .
properties
IUPAC Name |
2-(4-chloroanilino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWGZGZBBLNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308073 | |
Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33984-30-4 | |
Record name | NSC201896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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